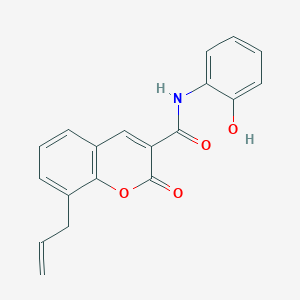

8-allyl-N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxyphenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO4/c1-2-6-12-7-5-8-13-11-14(19(23)24-17(12)13)18(22)20-15-9-3-4-10-16(15)21/h2-5,7-11,21H,1,6H2,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIEHXPPOICDLFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=C3O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353498 | |

| Record name | F1107-0262 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4182-21-2 | |

| Record name | F1107-0262 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-allyl-N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and allyl bromide.

Formation of Chromene Core: The chromene core is formed through a cyclization reaction, often involving a base-catalyzed condensation.

Introduction of Allyl Group: The allyl group is introduced via an alkylation reaction using allyl bromide.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The hydroxyl group on the phenyl ring can participate in substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield an epoxide, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds within the chromene family exhibit various pharmacological properties, including:

- Antioxidant Activity : Studies have shown that chromenes can scavenge free radicals, potentially protecting cells from oxidative stress. This property is crucial in developing treatments for diseases linked to oxidative damage, such as cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

- Anticancer Properties : Preliminary studies suggest that 8-allyl-N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide may inhibit tumor growth and induce apoptosis in cancer cells. This makes it a candidate for further investigation in cancer therapy .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : The compound can be synthesized through the condensation of appropriate phenolic precursors with α,β-unsaturated carbonyl compounds.

- Functional Group Modifications : The introduction of the allyl group can be achieved via alkylation reactions, allowing for the fine-tuning of the compound's biological properties .

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant potential of various chromene derivatives, including this compound. The compound was tested using DPPH radical scavenging assays, showing significant activity compared to standard antioxidants. This suggests its potential use in formulations aimed at reducing oxidative stress .

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies demonstrated that this compound inhibits the production of pro-inflammatory cytokines in macrophages. It was observed to downregulate NF-kB signaling pathways, indicating a mechanism through which it exerts anti-inflammatory effects. Further research is necessary to explore its efficacy in vivo .

Case Study 3: Anticancer Activity

Research conducted on human cancer cell lines revealed that this compound induces apoptosis through mitochondrial pathways. The compound was found to activate caspase cascades leading to cell death, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 8-allyl-N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide would depend on its specific biological target. Generally, chromene derivatives exert their effects through interactions with various molecular targets, such as enzymes, receptors, and signaling pathways. For example, they may inhibit specific enzymes involved in inflammation or modulate receptor activity to produce therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent on the phenyl ring of the carboxamide group significantly influences physical and chemical properties. Key analogs include:

- This contrasts with the 4-fluorophenyl analog (), where the electron-withdrawing fluorine atom may reduce hydrogen-bonding capacity but increase membrane permeability .

- Synthesis Yields : Method B in achieved an 86% yield for compound 12 using dioxane and HCl, suggesting that similar conditions could optimize the synthesis of the target compound .

Spectroscopic Comparisons

While spectral data for the target compound are unavailable, analogs provide benchmarks:

- IR Spectroscopy : The sulfamoylphenyl analog (compound 12) exhibits N–H stretches at ~3300 cm⁻¹ (sulfonamide) and C=O stretches at ~1680 cm⁻¹ (amide). The target compound’s 2-hydroxyphenyl group would show a broad O–H stretch (~3200–3500 cm⁻¹) .

- NMR : In compound 12, the chromene C=O resonance appears at δ ~160 ppm in ¹³C NMR. The allyl group’s protons in the target compound would likely resonate at δ 5.0–6.0 ppm (¹H NMR) .

Biological Activity

8-Allyl-N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a compound belonging to the chromene family, known for its diverse biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C21H17NO4

- Molecular Weight : 347.36 g/mol

- CAS Number : Not explicitly provided in the search results but can be referenced based on its chemical structure.

The compound features a chromene backbone with an allyl group and a hydroxyphenyl substituent, contributing to its biological activity.

Antioxidant Activity

Research indicates that compounds in the chromene family exhibit significant antioxidant properties. The presence of phenolic groups in this compound enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies have shown that similar chromene derivatives possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. The mechanism involves the modulation of signaling pathways related to inflammation, such as NF-kB and MAPK pathways. This suggests that this compound may also exert similar effects, making it a candidate for treating inflammatory diseases.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary studies suggest that it exhibits moderate antibacterial activity, particularly against Gram-positive bacteria. The structure-activity relationship (SAR) indicates that modifications to the phenolic moiety can enhance antimicrobial efficacy.

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl groups present in the structure facilitate electron donation, neutralizing free radicals.

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or microbial growth, contributing to its therapeutic potential.

- Gene Expression Modulation : By affecting transcription factors like NF-kB, the compound can modulate gene expression related to inflammation and cell survival.

Case Studies and Research Findings

Q & A

Basic: What are the optimized synthetic routes for 8-allyl-N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions be tailored for scalability?

Methodological Answer:

The synthesis typically involves coupling 8-allyl-2-oxo-2H-chromene-3-carboxylic acid with 2-aminophenol. Key steps include:

- Deprotonation: Use potassium carbonate (K₂CO₃) as a base in dry DMF to activate the carboxylic acid .

- Coupling Reaction: Employ allyl bromide for alkylation under reflux (60–80°C) for 6–12 hours.

- Purification: Flash column chromatography (silica gel, acetone/hexane eluent) followed by recrystallization in acetone yields high-purity crystals suitable for X-ray diffraction .

Optimization Variables: Adjust solvent polarity (DMF vs. THF), temperature, and stoichiometric ratios of reactants to improve yields (>70%) and scalability .

Basic: What chemical reactions are feasible for modifying the allyl and hydroxyphenyl groups in this compound?

Methodological Answer:

- Allyl Group Modifications:

- Oxidation: Treat with KMnO₄ in acidic conditions to form epoxy or diol derivatives .

- Reduction: Use Pd/C with H₂ to saturate the allyl double bond .

- Hydroxyphenyl Modifications:

- Esterification/Acylation: React with acetic anhydride to protect the hydroxyl group .

- Electrophilic Substitution: Nitration (HNO₃/H₂SO₄) or sulfonation to introduce functional groups for enhanced bioactivity .

Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

- Structural Elucidation:

- Purity Assessment:

- HPLC: Use C18 columns with acetonitrile/water gradients (≥95% purity threshold) .

- Elemental Analysis: Validate empirical formula (e.g., C₁₉H₁₅NO₄) .

Basic: How can researchers screen the biological activity of this compound, and what assays are recommended?

Methodological Answer:

- In Vitro Assays:

- Anticancer: MTT assay on HeLa or MCF-7 cells (IC₅₀ determination) .

- Antimicrobial: Broth microdilution against E. coli or S. aureus (MIC values) .

- Mechanistic Studies:

Advanced: How do electronic effects of substituents influence reaction mechanisms in derivative synthesis?

Methodological Answer:

- Allyl Group: Electron-rich double bond facilitates electrophilic attacks (e.g., epoxidation) .

- Hydroxyphenyl Group: Ortho-hydroxyl directs electrophilic substitution (e.g., nitration at para-position) .

- Kinetic Studies: Monitor reaction rates via UV-Vis spectroscopy under varying pH and solvent polarities to map substituent effects .

Advanced: How can contradictory bioactivity data between similar coumarin derivatives be resolved?

Methodological Answer:

-

Structure-Activity Relationship (SAR): Compare substituent impacts:

Substituent Bioactivity Trend (Example) Evidence Source -N,N-diethyl Reduced anticancer activity -2-hydroxyphenyl Enhanced COX-2 inhibition -

Meta-Analysis: Use molecular docking to correlate steric/electronic profiles with experimental IC₅₀ values .

Advanced: What computational strategies predict binding modes of this compound with biological targets?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina to model interactions with COX-2 (PDB: 3LN1). Focus on hydrogen bonds between the hydroxyphenyl group and Arg120/His90 residues .

- MD Simulations: GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes .

Advanced: What challenges arise in multi-step synthesis, and how are they addressed?

Methodological Answer:

- Intermediate Instability: Protect hydroxyl groups with acetyl during alkylation to prevent side reactions .

- Scale-Up Issues: Replace column chromatography with industrial crystallization (solvent: ethanol/water) for cost-effective purification .

Advanced: Does this compound exhibit synergistic effects in combination therapies?

Methodological Answer:

- Combination Screens: Test with doxorubicin (1:1 molar ratio) in MDA-MB-231 cells. Synergy is quantified via Chou-Talalay method (Combination Index <1) .

- Mechanistic Insight: ROS generation assays (DCFH-DA probe) to identify amplified oxidative stress .

Advanced: How do supramolecular features (e.g., hydrogen bonding) influence crystallinity and solubility?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.